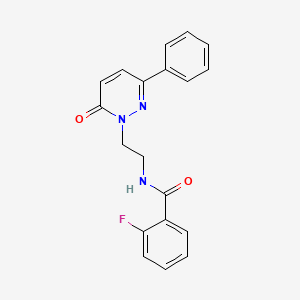

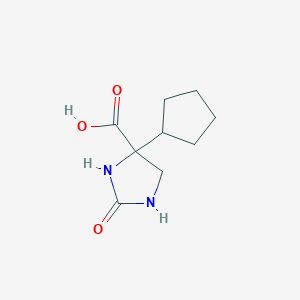

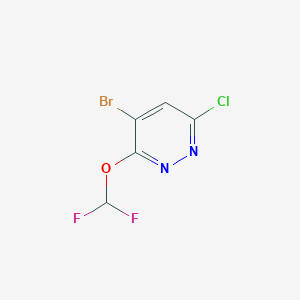

![molecular formula C18H27ClN2O2 B2489570 叔丁基 [4-(4-氯苄基)哌啶-4-基]甲基碳酸酯 CAS No. 1823549-04-7](/img/structure/B2489570.png)

叔丁基 [4-(4-氯苄基)哌啶-4-基]甲基碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related tert-butyl piperidine derivatives involves several key steps including diastereoselective reduction, acylation, sulfonation, substitution, and isomerization under basic conditions. These methods have been optimized for large-scale operations, achieving high yields of enantiomerically pure compounds (H. Jona et al., 2009). For example, the efficient and practical asymmetric synthesis of related compounds has been developed for the synthesis of nociceptin antagonists, highlighting the versatility and utility of tert-butyl piperidine derivatives in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives has been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction data. These studies reveal intricate details about their crystal packing, intermolecular interactions, and geometric isomerism (C. Sanjeevarayappa et al., 2015). For instance, weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions play a crucial role in the three-dimensional architecture of these compounds.

Chemical Reactions and Properties

Tert-butyl piperidine derivatives undergo various chemical reactions, reflecting their chemical reactivity and functional group transformations. These reactions include condensation, nucleophilic substitution, and intramolecular lactonization, leading to a wide range of compounds with diverse biological activities (Min Wang et al., 2015).

科学研究应用

合成和中间体

辣椒受体拮抗剂的不对称合成:开发了一种高效的方法,用于不对称合成1-叔丁基-3-甲基(3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二羧酸酯,这是辣椒受体拮抗剂的中间体。该化合物与叔丁基[4-(4-氯苄基)哌啶-4-基]甲基氨甲酸酯密切相关,并展示了它在合成专用药物化合物中的实用性(H. Jona et al., 2009)。

生物活性化合物的合成:叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊二烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯是许多生物活性化合物(如克里唑替尼)中的重要中间体。这再次展示了类似叔丁基哌啶衍生物在药物合成中的作用(D. Kong et al., 2016)。

小分子抗癌药物的中间体:叔丁基-4-甲醛基-3,6-二氢吡啶-1(2H)-羧酸酯,具有类似结构的化合物,是小分子抗癌药物的重要中间体,表明叔丁基哌啶衍生物在癌症治疗研究中的潜力(Binliang Zhang et al., 2018)。

化学结构和性质

- 晶体结构分析:对叔丁基-4-[4-(4-氟苯基)-2-甲基丁-3-炔-2-基]哌嗪-1-羧酸酯的晶体结构进行研究,这是一种立体阻塞的哌嗪衍生物,可以提供有关类似叔丁基哌啶化合物的分子排列和相互作用的见解,增进对它们化学性质的理解(Ashwini Gumireddy et al., 2021)。

药物合成中的应用

萘啶酮p38 MAP激酶抑制剂的合成:萘啶酮p38 MAP激酶抑制剂的合成,涉及类似叔丁基哌啶化合物,突显了它在开发类风湿性关节炎和银屑病等疾病治疗方法中的应用(John Y. L. Chung et al., 2006)。

三重回收抑制剂的合成:(S)-4-(1-(3,4-二氯苯基)-2-甲氧基乙基)哌啶单盐酸盐的合成,一种三重回收抑制剂,也展示了叔丁基哌啶衍生物在创造具有潜在抗抑郁和镇痛特性的化合物中的相关性(M. Yamashita et al., 2015)。

Vandetanib中间体合成:叔丁基-4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸酯的合成,Vandetanib的关键中间体,说明了叔丁基哌啶衍生物在合成靶向癌症治疗药物中的作用(Min Wang et al., 2015)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[[4-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-4-6-15(19)7-5-14/h4-7,20H,8-13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIZSZVBTFSLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

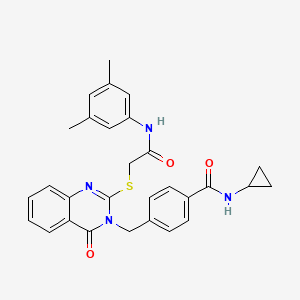

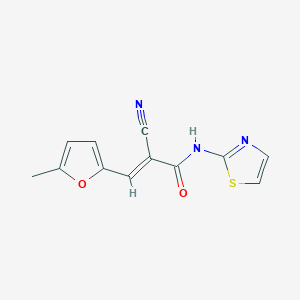

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

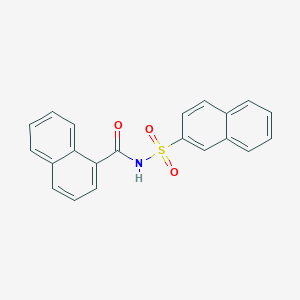

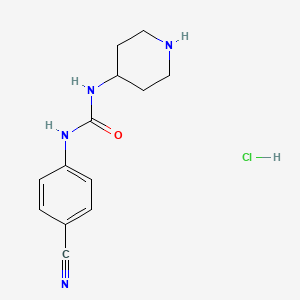

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)

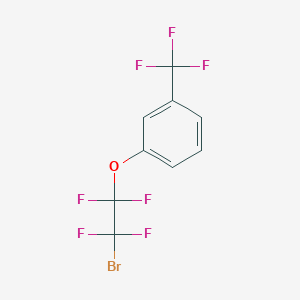

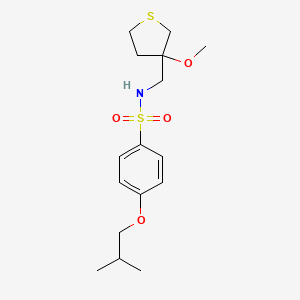

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)